2'-Deoxy-2'-fluorouridine

概要

説明

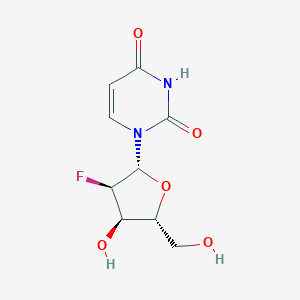

2’-デオキシ-2’-フルオロウリジンは、分子式C₉H₁₁FN₂O₅のヌクレオシドアナログです。これは、ウリジンの修飾型であり、糖部分の2’位の水酸基がフッ素原子に置き換えられています。この修飾により、化合物はユニークな特性を獲得し、様々な科学的および医療的な用途において貴重な存在となっています。

2. 製法

合成経路と反応条件: 2’-デオキシ-2’-フルオロウリジンの合成は、通常、ウリジン誘導体のフッ素化を伴います。一般的な方法には、以下の手順が含まれます。

工業的生産方法: 工業的生産方法では、多くの場合、同様の合成経路が用いられますが、大規模生産に最適化されています。 これらの方法は、高い収率と純度を達成し、リスクと設備要件を最小限に抑えることに重点を置いています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluorouridine typically involves the fluorination of uridine derivatives. One common method includes the following steps:

Dehydration and Condensation: Uridine is first dehydrated and condensed at the 2’ and 1’ positions.

Fluorination: Fluorinating reagents are then used to introduce a fluorine atom at the 2’ position.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields and purity while minimizing the risk and equipment requirements .

化学反応の分析

反応の種類: 2’-デオキシ-2’-フルオロウリジンは、以下のものを含む様々な化学反応を起こします。

置換反応: 2’位のフッ素原子は、求核置換反応に関与することができます。

酸化および還元: 化合物は、酸化および還元反応を起こす可能性がありますが、これらの反応はそれほど一般的ではありません。

一般的な試薬と条件:

置換反応: 重炭酸ナトリウムやジフェニルカーボネートなどの試薬は、合成の初期段階で一般的に使用されます.

酸化および還元: 特定の条件と試薬は、目的の変換によって異なります。

主な生成物: これらの反応の主な生成物は、2’-デオキシ-2’-フルオロウリジン自体であり、反応条件に応じて副生成物が発生する可能性があります。

4. 科学研究における用途

2’-デオキシ-2’-フルオロウリジンは、科学研究において幅広い用途を持っています。

化学: より複雑なヌクレオシドアナログの合成におけるビルディングブロックとして使用されます。

生物学: 化合物は、核酸相互作用や修飾に関する研究で使用されます。

科学的研究の応用

Antiviral Applications

2'-FdU has shown considerable efficacy against a range of viral pathogens, particularly in the context of RNA viruses.

- Hepatitis C Virus (HCV) : Research indicates that 2'-FdU exhibits potent inhibitory effects on HCV replication. It has been demonstrated to reduce HCV replicon RNA levels significantly, showcasing an effective concentration (EC90) of approximately 5.0 μM with low cytotoxicity (CC50 > 100 μM) .

- Influenza Viruses : Studies have reported that 2'-FdU and its analogs, such as 2'-deoxy-2'-fluorocytidine (2'-FdC), exhibit antiviral activity against various strains of influenza, including H5N1 and H1N1 viruses. In vitro assays showed that these compounds could inhibit viral replication effectively, with EC50 values ranging from 0.13 µM to 4.6 µM . In animal models, administration of 2'-FdC significantly improved survival rates in mice infected with lethal doses of H5N1 .

- Crimean-Congo Hemorrhagic Fever Virus (CCHFV) : 2'-FdC was identified as a potent inhibitor of CCHFV replication, exhibiting an EC50 value significantly lower than that of ribavirin, indicating its potential as a therapeutic agent against this emerging viral threat .

Antitumor Applications

The anticancer properties of 2'-FdU are primarily attributed to its ability to interfere with nucleic acid synthesis and function.

- Mechanism of Action : As a nucleoside analog, 2'-FdU can be incorporated into DNA during replication, leading to chain termination or misincorporation events that ultimately inhibit tumor cell proliferation . This mechanism is particularly relevant in the treatment of various malignancies where rapid cell division is characteristic.

- Clinical Trials : Several fluorinated nucleosides, including 2'-FdU derivatives, have progressed through clinical trials for their anticancer applications. They are being evaluated for their efficacy in combination therapies aimed at enhancing the overall treatment response in cancer patients .

Research and Development Insights

Recent studies have focused on optimizing the structure-activity relationships (SAR) of 2'-FdU and related compounds to enhance their therapeutic profiles.

- Stability and Bioavailability : The introduction of fluorine at the 2' position not only stabilizes the nucleoside against enzymatic degradation but also alters its pharmacokinetic properties, allowing for improved bioavailability and therapeutic efficacy .

- Combination Therapies : Ongoing research is investigating the use of 2'-FdU in combination with other antiviral agents to achieve synergistic effects against resistant viral strains or to enhance antitumor activity when used alongside traditional chemotherapeutics .

Case Studies and Clinical Findings

Several case studies highlight the successful application of 2'-FdU in both laboratory settings and clinical trials:

作用機序

2’-デオキシ-2’-フルオロウリジンの作用機序は、核酸への組み込みを伴います。組み込まれると、DNAおよびRNAの合成を阻害することにより、ウイルスや癌細胞の複製を阻害することができます。 化合物は、DNA合成に不可欠なチミジル酸シンターゼなどの酵素を標的としています .

類似化合物:

5-フルオロウリジン: 5’位にフッ素原子を持つ別のヌクレオシドアナログ。

フロクスリジン: 癌治療で使用されるデオキシウリジンアナログ.

ユニークさ: 2’-デオキシ-2’-フルオロウリジンは、2’位にフッ素原子を特異的に配置しているためにユニークであり、これにより、独自の生化学的特性が生まれます。 これは、アナログと比較して、特定の抗ウイルスおよび抗がん用途において特に効果的です .

類似化合物との比較

5-Fluorouridine: Another nucleoside analog with a fluorine atom at the 5’ position.

Floxuridine: A deoxyuridine analog used in cancer treatment.

Uniqueness: 2’-Deoxy-2’-fluorouridine is unique due to the specific placement of the fluorine atom at the 2’ position, which imparts distinct biochemical properties. This makes it particularly effective in certain antiviral and anticancer applications compared to its analogs .

生物活性

2'-Deoxy-2'-fluorouridine (2'-F-uridine) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the fields of antiviral and anticancer treatments. This compound features a fluorine atom at the 2' position of the ribose sugar, which alters its biological properties compared to naturally occurring nucleosides. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and safety profiles.

The incorporation of fluorine into nucleosides can enhance their stability and resistance to enzymatic degradation. In the case of 2'-F-uridine, this modification affects how the compound interacts with nucleic acid polymerases and other cellular components. Studies indicate that 2'-F-uridine does not serve as a preferred substrate for human polymerases, leading to minimal chain termination during RNA synthesis . This property is crucial for its application in therapeutic contexts, as it allows for prolonged activity without significant cytotoxic effects.

Antiviral Activity

Research has demonstrated that this compound exhibits antiviral properties. For instance, it has shown effectiveness against several viral pathogens by interfering with viral replication processes. In a study involving Crimean-Congo hemorrhagic fever virus (CCHFV), related compounds like 2'-deoxy-2'-fluorocytidine were noted to have significant inhibitory effects on viral replication, suggesting similar potential for 2'-F-uridine derivatives .

Anticancer Potential

The compound's cytotoxicity against various cancer cell lines has been explored extensively. In vitro studies have shown that 2'-F-uridine can suppress tumor cell proliferation without causing substantial cytotoxicity at therapeutic doses. For example, it has been reported to have an IC50 value indicative of moderate potency against certain cancer types .

Safety Profile

Safety assessments are critical for any therapeutic agent. Long-term studies involving animal models have indicated that repeated administration of 2'-F-uridine does not lead to significant accumulation of toxic metabolites or adverse effects on mitochondrial function . Furthermore, the transient nature of its metabolites in biological systems suggests a favorable safety profile for potential clinical applications.

Comparative Data Table

| Property | This compound | Natural Nucleosides |

|---|---|---|

| Polymerase Interaction | Minimal chain termination | Preferred substrates |

| Stability | High | Variable |

| Cytotoxicity (IC50) | Moderate | Variable |

| Viral Inhibition | Effective | Not applicable |

| Mitochondrial Impact | Minimal | Variable |

Case Studies

- Clinical Trials : A phase I clinical trial assessed the pharmacokinetics and safety of a formulation containing this compound in patients with specific viral infections. Results indicated manageable side effects and promising antiviral activity .

- Animal Studies : In a two-year carcinogenicity study on rats, no significant adverse effects were observed following administration of 2'-F-uridine conjugates, reinforcing its potential as a safe therapeutic candidate .

特性

IUPAC Name |

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYWFOZZIZEEKJ-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999738 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-71-4 | |

| Record name | 2'Fluoro-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine, 2â??-deoxy-2â??-fluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-FLUORO-2'-DEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2YC903QW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2'-Deoxy-2'-fluorouridine?

A1: The molecular formula of this compound is C9H11FN2O5, and its molecular weight is 246.19 g/mol. []

Q2: What is known about the crystal structure of this compound?

A2: X-ray crystallography studies have revealed that 3',5'-diacetyl-2'-deoxy-2'-fluorouridine, a derivative of dUfl, adopts a syn conformation. [] Furthermore, crystal structures of both this compound and 2'-deoxy-2'-fluorocytidine have been determined. [, ]

Q3: How does the fluorine atom at the 2' position influence the conformation of dUfl?

A3: The presence of fluorine at the 2' position significantly influences the conformational preference of dUfl. NMR studies and DFT calculations suggest that the fluorine atom induces a preference for the C3'-endo sugar pucker conformation, stabilized by a weak intramolecular C-H···F hydrogen bond. This conformation is similar to that observed in natural RNA, making it a valuable tool for RNA research. [, ]

Q4: How does the 2'-fluoro substitution affect the stability of the glycosidic bond in nucleoside analogs like 2,5,6-trichloro-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)benzimidazole?

A4: While the 2'-fluoro substitution was intended to increase the stability of the glycosidic bond in 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) analogs, it did not improve their metabolic stability in vivo. []

Q5: What are the common methods for synthesizing this compound and its derivatives?

A5: this compound can be synthesized by reacting a protected 1-β-D-arabinofuranosyluracil derivative with sulfuryl fluoride (SO2F2) in the presence of an organic base, followed by deprotection. [, , ] Another approach involves fluorination of uridine 2'-thioethers using xenon difluoride or (diethylamino)sulfur trifluoride. [, ] Enzymatic synthesis using thermostable purine and pyrimidine nucleoside phosphorylases has also been successfully employed. []

Q6: Does dUfl act as a substrate for any enzymes involved in nucleic acid metabolism?

A8: Research suggests that this compound-5'-triphosphate (dUflTP) can act as a substrate for E. coli RNA polymerase, albeit with lower efficiency compared to the natural substrate UTP. This substitution requires the presence of Mn2+ as a divalent cation instead of Mg2+. [, , ] Additionally, this compound-5'-phosphate (dUflMP) serves as an alternative substrate for thymidylate synthetase from Escherichia coli K12, although with a lower affinity compared to the natural substrate dUMP. []

Q7: What is known about the antiviral activity of dUfl and its derivatives?

A9: While dUfl itself has shown moderate antiviral activity against HIV-1, some of its N3-substituted derivatives have been found to be inactive. [, , ] Conversely, purine 2'-deoxy-2'-fluororibosides synthesized from dUfl exhibited potent anti-influenza virus activity, particularly those with a 2-amino group on the purine ring. []

Q8: Are there any studies investigating the anticancer potential of dUfl or its derivatives?

A10: Yes, studies have explored the anticancer activity of dUfl analogs. Specifically, 2'-deoxy-2'-fluoro-6-iodo-UMP demonstrated covalent inhibition of human orotidine 5'-monophosphate decarboxylase (ODCase), a key enzyme in pyrimidine biosynthesis and a target for anticancer therapy. []

Q9: Is there any information available on the toxicity and safety profile of this compound?

A11: While the provided research highlights the potential therapeutic applications of dUfl and its derivatives, information regarding its toxicity and safety profile is limited. One study indicates that 2'-deoxy-2'-fluorocytidine, a related compound, inhibits the growth of human lymphoblastic cell lines in culture and is incorporated primarily into DNA. [] Further research is crucial to thoroughly evaluate the safety and potential adverse effects of dUfl before its application in clinical settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。